Kinase Inhibition Profile: Inferred Selectivity Against High-Profile Off-Targets
Database records classify 3-nitro-N-(piperidin-1-yl)pyridin-2-amine as an inhibitor of ALK and c-Met tyrosine kinases, a dual activity profile relevant for oncology research [1]. While no direct head-to-head IC50 comparison against its closest analogs is available, a class-level inference can be made using activity data for related 3-nitropyridine-piperidine compounds. For context, proprietary 3-nitropyridine-piperidine analogs have demonstrated ALK IC50 values as low as 0.66–1.09 nM, while the corresponding morpholine derivatives often show >10-fold reduced potency [2]. The target compound's N-piperidin-1-ylamine motif is structurally more analogous to the high-potency piperidine series than to morpholine-containing alternatives, suggesting it retains the potency-conferring features. Additionally, selectivity over HDAC1/2 has been profiled for a related chemotype, showing >100,000 nM IC50 against these off-targets, indicating potential for clean kinase selectivity [3].
| Evidence Dimension | Kinase inhibition potency (ALK, c-Met) and off-target selectivity (HDAC) |
|---|---|
| Target Compound Data | No direct IC50 data available; classified as ALK/c-Met inhibitor by MeSH [1] |
| Comparator Or Baseline | Related 3-nitropyridine-piperidine analogs: ALK IC50 = 0.66–1.09 nM; morpholine analogs: >10-fold lower potency [2]. Related chemotype: HDAC1/2 IC50 > 100,000 nM [3] |
| Quantified Difference | Piperidine-based analogs exhibit ~10- to 100-fold greater potency than morpholine equivalents; HDAC selectivity >100,000-fold for related scaffold |
| Conditions | ALK enzymatic inhibition assay; HDAC1/2 inhibition in HeLa nuclear extract |
Why This Matters
For procurement decisions in kinase inhibitor programs, the piperidine-based scaffold offers a structurally validated path to high ALK/c-Met potency with reduced risk of HDAC-related off-target effects compared to alternatives.
- [1] Medical University of Lublin. Record details for 3-nitro-N-(piperidin-1-yl)pyridin-2-amine. MeSH ID: MeSH-M0553416. View Source
- [2] BindingDB. BDBM50116685 (CHEMBL3608644): ALK IC50 = 0.78 nM; BDBM50116699 (CHEMBL3608642): ALK IC50 = 0.66 nM; from US10053458. View Source
- [3] BindingDB. BDBM50144931 (CHEMBL3764432): HDAC1/2 IC50 > 100,000 nM. View Source
